Sanochrysine
Overview
Description
Sanochrysine, also known as sodium aurothiosulfate, is an inorganic compound with the chemical formula Na₃[Au(S₂O₃)₂]·2H₂O. It is the trisodium salt of the coordination complex of gold(I), [Au(S₂O₃)₂]³⁻. The compound is colorless and crystallizes with two waters of crystallization. This compound has been historically significant in medicinal chemistry, particularly for its use in the treatment of rheumatoid arthritis and tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sanochrysine is typically synthesized by the reduction of gold(III) chloride with sodium thiosulfate. The reaction can be represented as follows: [ 4 \text{Na}_2\text{S}_2\text{O}_3 + \text{AuCl}_3 \rightarrow \text{Na}_3[\text{Au}(\text{S}_2\text{O}_3)_2] + \text{Na}_2\text{S}_4\text{O}_6 + 3 \text{NaCl} ] This reaction involves the reduction of gold(III) to gold(I) and the formation of the aurothiosulfate complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The crystallization process is also optimized to obtain the dihydrate form of the compound.
Chemical Reactions Analysis
Types of Reactions
Sanochrysine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state gold complexes.
Reduction: It can be reduced to elemental gold under certain conditions.
Substitution: The thiosulfate ligands in this compound can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as cyanide or phosphines can replace thiosulfate under appropriate conditions.
Major Products
Oxidation: Higher oxidation state gold complexes.
Reduction: Elemental gold.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Sanochrysine has a wide range of scientific research applications:
Chemistry: Used as a reagent in coordination chemistry and as a precursor for the synthesis of other gold complexes.
Biology: Investigated for its antimicrobial properties and potential use in combating bacterial infections.
Medicine: Historically used in the treatment of rheumatoid arthritis and tuberculosis.
Mechanism of Action
The mechanism of action of sanochrysine involves its interaction with biological molecules. In the treatment of rheumatoid arthritis, it is believed to inhibit the activity of certain enzymes involved in the inflammatory process. The gold(I) ion in this compound can interact with thiol groups in proteins, leading to the inhibition of enzyme activity and reduction of inflammation . In antimicrobial applications, this compound can disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Sanochrysine is part of a class of gold-based drugs used in medicinal chemistry. Similar compounds include:
Auranofin: An oral gold(I) compound used in the treatment of rheumatoid arthritis.
Sodium aurothiomalate: An injectable gold(I) compound used for rheumatoid arthritis.
Aurothioglucose: Another injectable gold(I) compound used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its specific coordination complex structure and its historical significance in the treatment of tuberculosis. Unlike auranofin, which is administered orally, this compound is typically administered via injection. Its use in hydrometallurgy also sets it apart from other gold-based drugs .
Properties
IUPAC Name |
trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q4*+1;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCMCHNDCIYVST-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuNa3O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10210-36-3, 10233-88-2 | |
Record name | Sodium aurotiosulfate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gold sodium thiosulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010233882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.